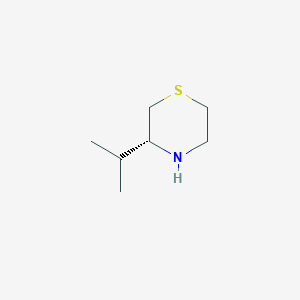![molecular formula C25H19ClN2OS2 B2546899 2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687564-88-1](/img/structure/B2546899.png)
2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound known for its complex chemical structure and potential applications in various scientific fields. It combines elements such as benzhydrylthio, chlorophenyl, and dihydrothieno pyrimidinone, giving it unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions:
Formation of Intermediate Compounds: : Starting with a benzhydryl thio compound and a chlorophenyl derivative, intermediate compounds are formed.
Cyclization: : These intermediates undergo cyclization under specific conditions to form the thieno[3,2-d]pyrimidinone ring.
Final Adjustments: : The final product is obtained by fine-tuning reaction conditions, including temperature and pH levels.
Industrial Production Methods
In industrial settings, the production of this compound involves:
Scaled-up Reactions: : Using larger quantities of starting materials.
Optimized Reaction Conditions: : For higher yield and purity.
Automated Processes: : Employing automated systems for consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(Benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions:
Oxidation: : It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to produce thio derivatives.
Substitution: : Halogenation or nitration can be performed on the aromatic ring.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Nitrating mixtures or halogenating agents.
Major Products
Major products depend on the reaction type:
Sulfoxides and Sulfones: : From oxidation.
Thio Derivatives: : From reduction.
Halogenated/Nitrated Compounds: : From substitution.
Scientific Research Applications
2-(Benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has a broad range of applications:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Studied for its potential biological activities.
Medicine: : Investigated for its potential therapeutic properties.
Industry: : Utilized in the development of new materials or chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Enzymes: : It can inhibit or activate certain enzymes.
Receptors: : Binds to specific receptors, influencing cellular processes.
Pathways: : Modulates biochemical pathways, impacting cell function and communication.
Comparison with Similar Compounds
Compared to other compounds with similar structures:
2-(Benzhydrylsulfinyl)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: : A sulfoxide analog with different reactivity.
2-(Benzhydrylsulfonyl)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: : A sulfone analog with increased oxidation state.
3-(4-Chlorophenyl)-2-(phenylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: : Similar, but with a phenylthio group instead of benzhydrylthio.
Feel free to dive deeper into any of these sections!
Properties
IUPAC Name |
2-benzhydrylsulfanyl-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2OS2/c26-19-11-13-20(14-12-19)28-24(29)23-21(15-16-30-23)27-25(28)31-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,22H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKFPRUFUMVGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2546818.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2546819.png)
![2-Chloro-N-[1-(1,2-thiazol-5-yl)ethyl]propanamide](/img/structure/B2546821.png)


![3-(2,6-dichlorophenyl)-5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B2546824.png)



![N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2546835.png)



![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2546839.png)
